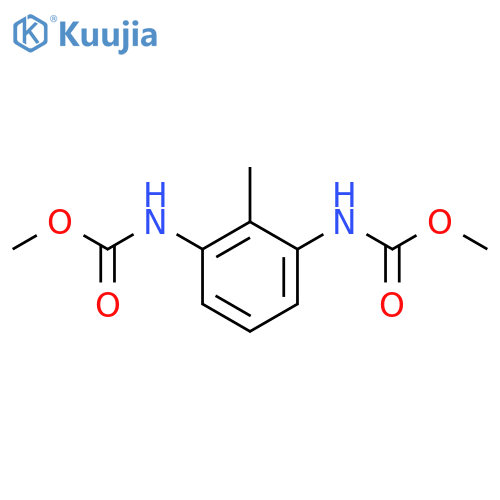Cas no 20913-18-2 (Obtucarbamate B)

Obtucarbamate B structure
商品名:Obtucarbamate B
Obtucarbamate B 化学的及び物理的性質
名前と識別子
-
- Obtucarbamate B
- 2-Methyl-1,3-phenylenedicarbamic acid methyl ester
- Dimethyl toluene-2,6-dicarbamate
- [ "" ]
- G68675
- CHEMBL3966431
- HY-N3162
- Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester
- 20913-18-2
- methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
- SCHEMBL7785858
- CS-0023399
- AC-34180
- DA-76366
- ObtucarbamateB
- METHYL N-{3-[(METHOXYCARBONYL)AMINO]-2-METHYLPHENYL}CARBAMATE
- AKOS032948254
- Dimethyl (2-methyl-1,3-phenylene)dicarbamate
- FS-8618
-
- インチ: InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
- InChIKey: JNNLWOJZIPJIQG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC
計算された属性
- せいみつぶんしりょう: 238.09535693 g/mol
- どういたいしつりょう: 238.09535693 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 76.7Ų
- ぶんしりょう: 238.24
じっけんとくせい
- 色と性状: Powder
Obtucarbamate B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P002KIY-20mg |
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester |
20913-18-2 | 99% | 20mg |
$869.00 | 2023-12-19 | |
| A2B Chem LLC | AB19114-1mg |
Obtucarbamate B |
20913-18-2 | 98% | 1mg |
$59.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6037-1 ml * 10 mm |
Obtucarbamate B |
20913-18-2 | 1 ml * 10 mm |
¥ 3430 | 2024-07-19 | ||
| A2B Chem LLC | AB19114-5mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
$204.00 | 2024-04-20 | |
| S e l l e c k ZHONG GUO | E2180-5mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥13243.86 | 2022-04-26 | ||
| TargetMol Chemicals | TN6037-1 mL * 10 mM (in DMSO) |
Obtucarbamate B |
20913-18-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 5mg |
¥4615.00 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E2180-1mg |
Obtucarbamate B |
20913-18-2 | 1mg |
¥4414.97 | 2022-04-26 | ||
| TargetMol Chemicals | TN6037-5 mg |
Obtucarbamate B |
20913-18-2 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| 1PlusChem | 1P002KIY-5mg |
Carbamic acid, N,N'-(2-methyl-1,3-phenylene)bis-, C,C'-dimethyl ester |
20913-18-2 | 98% | 5mg |
$235.00 | 2023-12-19 |
Obtucarbamate B 関連文献
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
20913-18-2 (Obtucarbamate B) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
